molecular formula C19H18N6S2 B2400062 5,5'-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) CAS No. 62575-53-5

5,5'-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol)

Cat. No.: B2400062
CAS No.: 62575-53-5
M. Wt: 394.52
InChI Key: PKDMQHNYBQEXKL-UHFFFAOYSA-N
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Description

5,5’-Methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) is a heterocyclic compound with the molecular formula C19H18N6S2 and a molecular weight of 394.52 g/mol . This compound belongs to the class of triazoles, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) typically involves the reaction of benzylamine with carbon disulfide and hydrazine hydrate under basic conditions. The reaction proceeds through the formation of intermediate compounds, which then cyclize to form the triazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

5,5’-Methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Substitution: Benzyl-substituted derivatives.

    Cyclization: Polycyclic heterocycles.

Scientific Research Applications

5,5’-Methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-4H-1,2,4-triazole-3-thiol: A simpler

Biological Activity

5,5'-Methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) is a synthetic compound belonging to the class of triazoles. Its unique structure and biological properties make it a subject of interest in medicinal chemistry and pharmacology. This article focuses on its biological activity, including antimicrobial effects, potential therapeutic applications, and relevant case studies.

Molecular Formula

  • Molecular Formula : C19_{19}H18_{18}N6_6S
  • CAS Number : 62575-53-5

Structural Characteristics

The compound features a bis(triazole) structure which is crucial for its biological activity. The presence of thiol groups enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that 5,5'-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) exhibits significant antimicrobial properties. In a study published in the Turkish Journal of Chemistry, various synthesized derivatives of triazoles were screened for their antimicrobial activities against both gram-positive and gram-negative bacteria as well as fungi. The results indicated minimum inhibitory concentration (MIC) values ranging from 31.3 to 500 µg/mL, suggesting a broad spectrum of activity compared to standard antibiotics like ampicillin and fluconazole .

Microorganism MIC (µg/mL)
Staphylococcus aureus31.3
Escherichia coli62.5
Candida albicans125
Saccharomyces cerevisiae250

The mechanism by which this compound exerts its antimicrobial effects may involve interference with microbial cell wall synthesis or disruption of metabolic pathways critical for microbial survival. The thiol group is known to participate in redox reactions, potentially leading to oxidative stress in microbial cells.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the efficacy of 5,5'-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol) against several pathogenic strains. The study highlighted its effectiveness against multi-drug resistant strains, showcasing its potential as an alternative therapeutic agent in treating infections where conventional antibiotics fail.

Case Study 2: Synergistic Effects

A recent study explored the synergistic effects of this compound when combined with traditional antibiotics. Results indicated enhanced antimicrobial activity when used in combination with ampicillin against resistant bacterial strains, suggesting that it could be developed into combination therapies to combat antibiotic resistance.

Therapeutic Applications

Given its promising antimicrobial properties, further research is warranted to explore additional therapeutic applications of 5,5'-methylenebis(4-benzyl-4H-1,2,4-triazole-3-thiol). Potential areas include:

  • Antiviral Activity : Investigating its effects against viral pathogens.
  • Anticancer Properties : Exploring cytotoxicity against cancer cell lines.
  • Anti-inflammatory Effects : Assessing its role in modulating inflammatory responses.

Properties

IUPAC Name

4-benzyl-3-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6S2/c26-18-22-20-16(24(18)12-14-7-3-1-4-8-14)11-17-21-23-19(27)25(17)13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,22,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDMQHNYBQEXKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)CC3=NNC(=S)N3CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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